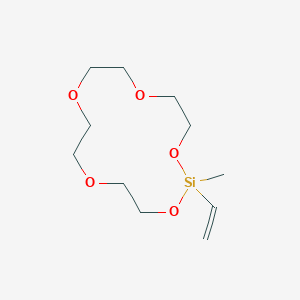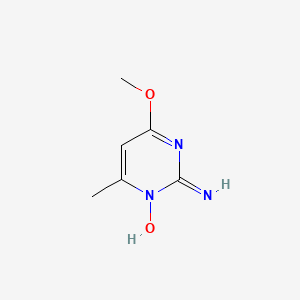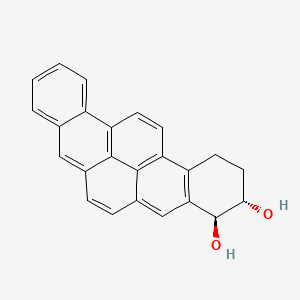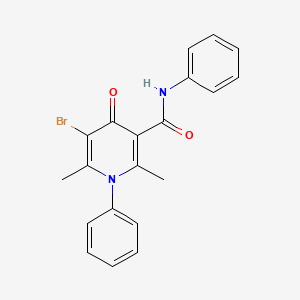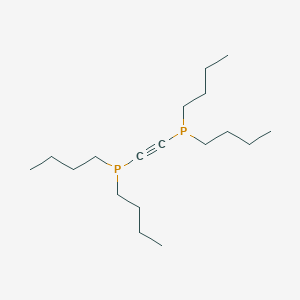
(Ethyne-1,2-diyl)bis(dibutylphosphane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethyne-1,2-diyl)bis(dibutylphosphane) is an organophosphorus compound that features a unique structure with two dibutylphosphane groups connected by an ethyne (acetylene) linker. Organophosphorus compounds are widely studied due to their applications in various fields such as catalysis, materials science, and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethyne-1,2-diyl)bis(dibutylphosphane) typically involves the reaction of dibutylphosphane with an acetylene derivative. One common method is the coupling of dibutylphosphane with acetylene in the presence of a catalyst such as palladium or copper. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of (Ethyne-1,2-diyl)bis(dibutylphosphane) would likely involve large-scale coupling reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process would also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(Ethyne-1,2-diyl)bis(dibutylphosphane) can undergo various types of chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphane derivatives.
Substitution: The ethyne linker can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Catalysts such as palladium or copper are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Ethyne-1,2-diyl)bis(dibutylphosphane) would yield phosphine oxides, while reduction could produce different phosphane derivatives.
Applications De Recherche Scientifique
Chemistry
(Ethyne-1,2-diyl)bis(dibutylphosphane) is used as a ligand in coordination chemistry, where it can form complexes with various metal ions
Biology and Medicine
In biological and medicinal research, organophosphorus compounds are investigated for their potential as enzyme inhibitors and therapeutic agents. (Ethyne-1,2-diyl)bis(dibutylphosphane) may be explored for similar applications, although specific studies would be required to determine its efficacy and safety.
Industry
In industrial applications, (Ethyne-1,2-diyl)bis(dibutylphosphane) can be used as a precursor for the synthesis of other organophosphorus compounds. It may also find use in materials science for the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which (Ethyne-1,2-diyl)bis(dibutylphosphane) exerts its effects depends on its specific interactions with molecular targets. In coordination chemistry, the compound acts as a ligand, binding to metal ions and influencing their reactivity. In biological systems, it may interact with enzymes or other proteins, potentially inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Ethyne-1,2-diyl)bis(diphenylphosphane): Similar structure with diphenylphosphane groups instead of dibutylphosphane.
(Ethyne-1,2-diyl)bis(dimethylphosphane): Similar structure with dimethylphosphane groups.
(Ethyne-1,2-diyl)bis(diethylphosphane): Similar structure with diethylphosphane groups.
Uniqueness
(Ethyne-1,2-diyl)bis(dibutylphosphane) is unique due to the presence of dibutylphosphane groups, which can influence its reactivity and interactions with other molecules. The length and flexibility of the butyl chains may also affect the compound’s properties compared to its analogs with shorter or bulkier substituents.
Propriétés
Numéro CAS |
83978-07-8 |
|---|---|
Formule moléculaire |
C18H36P2 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
dibutyl(2-dibutylphosphanylethynyl)phosphane |
InChI |
InChI=1S/C18H36P2/c1-5-9-13-19(14-10-6-2)17-18-20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3 |
Clé InChI |
FROQBNNNLJCMSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCP(CCCC)C#CP(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


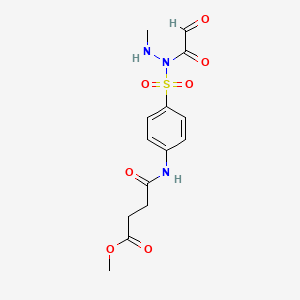


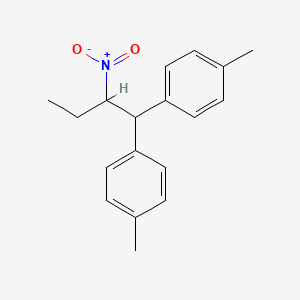
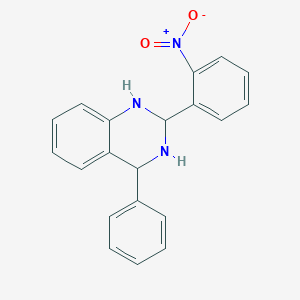
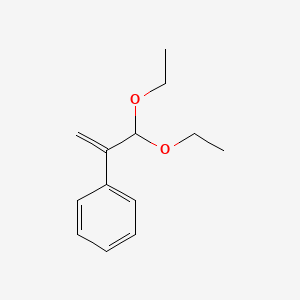
![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
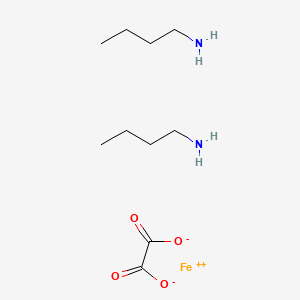
silane](/img/structure/B14427896.png)
